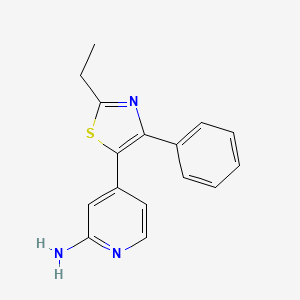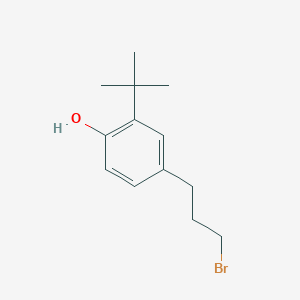
(2S)-1,4-diethoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1,4-diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two ethoxy groups and a hydroxyl group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-diethoxybutan-2-ol typically involves the reaction of (S)-2-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-2-butanol is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1,4-diethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (2S)-1,4-diethoxybutane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (2S)-1,4-diethoxybutan-2-one.
Reduction: (2S)-1,4-diethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-1,4-diethoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-1,4-diethoxybutan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1,4-dimethoxybutan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1,4-diethoxybutane: Lacks the hydroxyl group present in (2S)-1,4-diethoxybutan-2-ol.
(2S)-1,4-diethoxybutan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of ethoxy and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Propriétés
Numéro CAS |
253310-93-9 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(2S)-1,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-6-5-8(9)7-11-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
FVQOQCNDUHGCFB-QMMMGPOBSA-N |
SMILES isomérique |
CCOCC[C@@H](COCC)O |
SMILES canonique |
CCOCCC(COCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


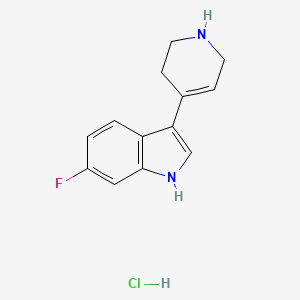
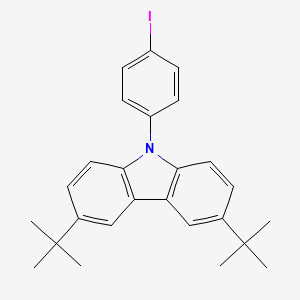
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)

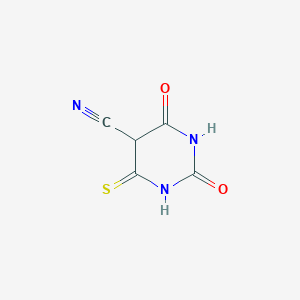

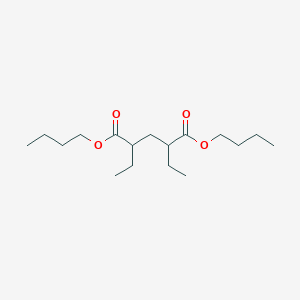
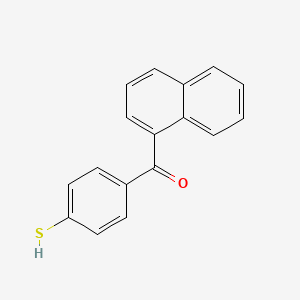
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
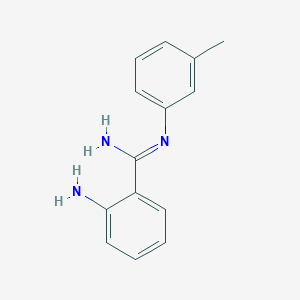
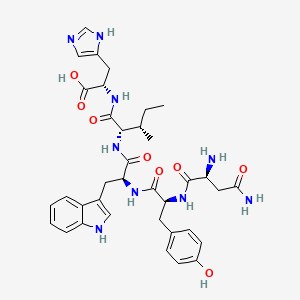
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
